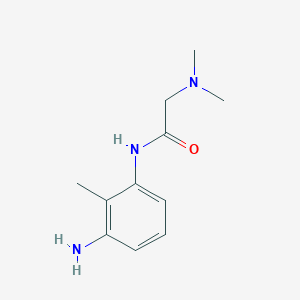

N-(3-amino-2-methylphenyl)-2-(dimethylamino)acetamide

説明

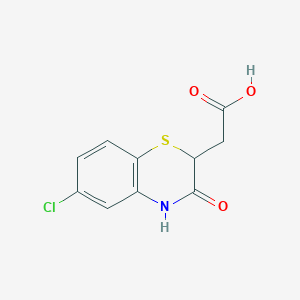

N-(3-amino-2-methylphenyl)-2-(dimethylamino)acetamide, also known as Lidocaine, is a local anesthetic that is commonly used in medical procedures. It was first synthesized in 1943 by Swedish chemist Nils Löfgren. Lidocaine has a wide range of applications, including as a topical anesthetic, a local anesthetic for dental procedures, and as a treatment for arrhythmias.

科学的研究の応用

Fluorescent Probe for Carbonyl Compounds

A study by Houdier et al. (2000) introduced a molecular probe for measuring carbonyl compounds in water samples, particularly aldehydes and ketones. The probe, 2-aminooxy-N-[3-(5-dimethylamino-naphtalene-1-sulfonylamino)-propyl]-acetamide, offers enhanced sensitivity and purity, allowing for the detection of minute quantities of carbonyls like formaldehyde and acetaldehyde in environmental water samples, including snow and cloud-water samples (Houdier et al., 2000).

Antimalarial Activity

Werbel et al. (1986) synthesized a series of acetamides, including N-(5-[(alkylamino)methyl]-6-hydroxy[1,1'-biphenyl]-3-yl]acetamides, to study their antimalarial activity against Plasmodium berghei. The study revealed a correlation between the size and electron donation of phenyl ring substituents and the compounds' antimalarial potency (Werbel et al., 1986).

Syntheses of Bis-(dimethylaminomethyl)acetamides

Brunschweiger and Heber (2001) developed syntheses of 2-bis-(dimethylaminomethyl)acetamides, providing insights into acetamide chemistry. Their methods involve the reaction of N-mono-substituted acetamides with dimethyl(methylene)ammonium chloride, paving the way for potential applications in chemical synthesis (Brunschweiger & Heber, 2001).

Acetaminophen Metabolism in the Nervous System

Högestätt et al. (2005) investigated the conversion of acetaminophen to N-arachidonoylphenolamine (AM404) in the brain and spinal cord. The study elucidated the metabolic pathway involving fatty acid amide hydrolase-dependent arachidonic acid conjugation, contributing to our understanding of acetaminophen's analgesic effects (Högestätt et al., 2005).

Chemoselective Acetylation Using Immobilized Lipase

Magadum and Yadav (2018) explored the chemoselective monoacetylation of 2-aminophenol to N-(2-hydroxyphenyl)acetamide, an intermediate in antimalarial drug synthesis. The study utilized Novozym 435 as a catalyst, providing insights into enzymatic acetylation and its potential applications in pharmaceutical synthesis (Magadum & Yadav, 2018).

作用機序

Target of Action

Amines, which this compound is a type of, are known to interact with a variety of biological targets, including receptors and enzymes .

Mode of Action

It’s worth noting that amines often act as ligands, binding to their targets and inducing a conformational change that can activate or inhibit the target’s function .

Biochemical Pathways

Amines are involved in a wide range of biochemical processes, including neurotransmission and regulation of ph .

Result of Action

The compound 4-(2,6-diphenyl-2h-pyrazolo[4,3-c]pyridin-7-yl)phenol, which has a similar structure, has been shown to induce poly (adp-ribose) polymerase 1 (parp-1) cleavage, activate the initiator enzyme of apoptotic cascade caspase 9, induce a fragmentation of microtubule-associated protein 1-light chain 3 (lc3), and reduce the expression levels of proliferating cell nuclear antigen (pcna) .

特性

IUPAC Name |

N-(3-amino-2-methylphenyl)-2-(dimethylamino)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17N3O/c1-8-9(12)5-4-6-10(8)13-11(15)7-14(2)3/h4-6H,7,12H2,1-3H3,(H,13,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IUXIQHUCGCXIPN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1NC(=O)CN(C)C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70588527 | |

| Record name | N-(3-Amino-2-methylphenyl)-N~2~,N~2~-dimethylglycinamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70588527 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

946782-98-5 | |

| Record name | N-(3-Amino-2-methylphenyl)-N~2~,N~2~-dimethylglycinamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70588527 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

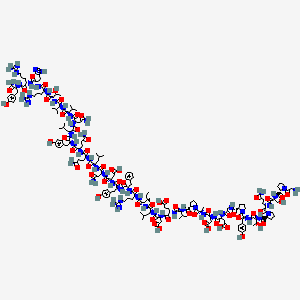

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

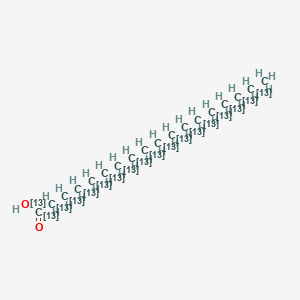

![[2,7-Bis(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)-9H-fluoren-9-yl]methyl carbonochloridate](/img/structure/B1627102.png)

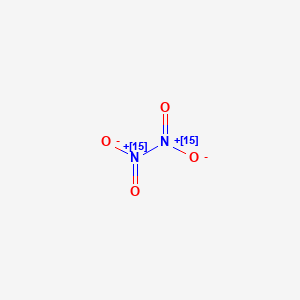

![Tetrasodium;5-[[4-[[6-[[6-[[4-[(3-carboxylato-4-hydroxyphenyl)diazenyl]-2-methoxy-5-methylphenyl]diazenyl]-5-hydroxy-7-sulfonatonaphthalen-2-yl]amino]-1-hydroxy-3-sulfonatonaphthalen-2-yl]diazenyl]-5-methoxy-2-methylphenyl]diazenyl]-2-hydroxybenzoate](/img/structure/B1627118.png)